molecular formula C7H9NaO4 B8538197 Vinyl acetate sodium acrylate CAS No. 58931-94-5

Vinyl acetate sodium acrylate

货号: B8538197
CAS 编号: 58931-94-5
分子量: 180.13 g/mol
InChI 键: NWHGMZPONNGHIZ-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Vinyl acetate sodium acrylate is a useful research compound. Its molecular formula is C7H9NaO4 and its molecular weight is 180.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Copolymerization Mechanisms

The copolymerization of vinyl acetate and sodium acrylate involves free-radical polymerization, typically conducted in a continuous stirred-tank reactor (CSTR) system under controlled conditions:

  • Temperature : 45–130°C (optimal: 55–85°C) .

  • Initiators : t-Butyl peroxypivalate in methanol is commonly used .

  • Solvents : Methanol or C₁–C₄ alcohols to minimize transesterification side reactions .

Reactivity Ratios

In gradient copolymerization, sodium acrylate (a "more activated monomer") exhibits higher reactivity than vinyl acetate (a "less activated monomer"). For VAc/acrylic acid (AA) systems, reactivity ratios are reported as:

  • rAA=10r_{\text{AA}} = 10, rVAc=0.01r_{\text{VAc}} = 0.01 .

This disparity leads to a gradient structure where AA-rich segments form early, followed by VAc-dominated regions (Figure 1).

Monomer Pairr1r_1 (AA)r2r_2 (VAc)Copolymer Structure
VAc/AA100.01Gradient

Hydrolysis/Alcoholysis Reactions

Post-polymerization, vinyl acetate units undergo base-catalyzed alcoholysis to produce vinyl alcohol segments:

-OCOCH3+CH3OHNaOH-OH+CH3COOCH3\text{-OCOCH}_3 + \text{CH}_3\text{OH} \xrightarrow{\text{NaOH}} \text{-OH} + \text{CH}_3\text{COOCH}_3

Conditions :

  • Temperature: 35–65°C .

  • Catalyst: NaOH or KOH in methanol .

The degree of hydrolysis (80–99%) determines the final copolymer’s water solubility and film-forming properties .

Alkali Resistance

Sodium acrylate units enhance alkali resistance compared to traditional acrylate copolymers. For example:

  • VA/VV10 (85/15) : Retains 90% integrity in 2% NaOH after 14 days .

  • VA/2-EHA (85/15) : Degrades completely under the same conditions .

This resistance arises from the bulky, apolar structure of sodium acrylate, which shields ester groups from hydrolysis .

Emulsion Polymerization

In soap-free systems, ternary copolymers (VAc/butyl acrylate/NaAA) exhibit improved stability and adhesion:

  • Solid Content : 40–50% .

  • Gel Formation : <1% with optimized NaAA content (2–4 mole%) .

Key Additives :

  • Initiators: Ammonium persulfate.

  • Stabilizers: Methacryl sulfonate .

Thermal Behavior

Vinyl acetate polymerization is highly exothermic (ΔH1,036J/g\Delta H \approx -1,036 \, \text{J/g}) . Uncontrolled reactions can lead to thermal runaway, necessitating:

  • Cooling jackets or reflux condensers .

  • Inhibitors (e.g., hydroquinone) to prevent premature polymerization .

属性

CAS 编号

58931-94-5

分子式

C7H9NaO4

分子量

180.13 g/mol

IUPAC 名称

sodium;ethenyl acetate;prop-2-enoate

InChI

InChI=1S/C4H6O2.C3H4O2.Na/c1-3-6-4(2)5;1-2-3(4)5;/h3H,1H2,2H3;2H,1H2,(H,4,5);/q;;+1/p-1

InChI 键

NWHGMZPONNGHIZ-UHFFFAOYSA-M

规范 SMILES

CC(=O)OC=C.C=CC(=O)[O-].[Na+]

产品来源

United States

Synthesis routes and methods

Procedure details

A (vinyl acetate-sodium acrylate) copolymer water-in-oil emulsion was prepared according to the following procedures: An aqueous solution was prepared by mixing, under cooling conditions, 96.49 gm of acrylic acid, 163.75 gm of water, 130 gm of a 40 percent sodium hydroxide solution and 0.02 gm of ethylenediamine tetraacetic acid. Separately, an oil solution was prepared by mixing 5.8 gm of Span-80, 113.3 gm of Isopar-M and 6.5 gm of vinyl acetate. The two solutions were combined in a high speed waring blender to give a uniform emulsion. A catalyst solution was prepared by dissolving 0.26 gm of 2,2'-azobis(isobutyronitrile) in 3.13 ml of acetone. The monomer emulsion was then deoxygenated as described in Example 1. The polymerization was carried out in the manner as in Example 1, except that a one-liter pyrex glass reactor equipped as described in Example 1, was used. The product produced was a milky white emulsion containing about 24 percent by weight of the polymer. The polymer had an intrinsic viscosity of 4.2 dl/gm as measured in a one normal aqueous sodium chloride solution.
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